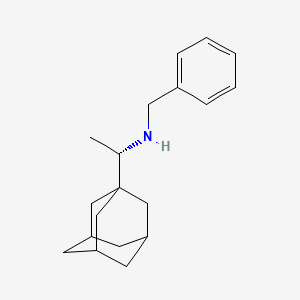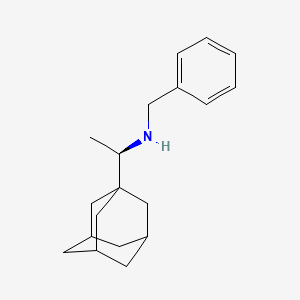![molecular formula C15H17BrN2O2 B7595896 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7595896.png)
5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione, also known as BRD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRD belongs to the class of indole-2,3-dione derivatives and is known for its anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. This compound has also been shown to interact with DNA and inhibit the activity of topoisomerase II, leading to the inhibition of DNA replication and cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to modulate various physiological processes, including cell proliferation, apoptosis, and DNA repair. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione has several advantages for lab experiments. It is commercially available in high purity and can be synthesized in large quantities. It has been extensively studied for its potential therapeutic applications, making it an attractive target for drug development. However, the limitations of this compound include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione. One potential area of research is the development of this compound-based drugs for the treatment of cancer and inflammation. Another area of research is the identification of novel targets and signaling pathways modulated by this compound. Additionally, the development of more efficient synthesis methods and formulations of this compound could improve its bioavailability and efficacy.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its anti-inflammatory and anti-cancer properties, as well as its ability to modulate various physiological processes, make it an attractive target for drug development. Further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods and formulations.
合成法
The synthesis of 5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione involves the reaction of 5-bromoindole-2,3-dione with 4-methylpiperidine in the presence of a suitable base. The reaction yields this compound in good yield and purity. The synthesis of this compound has been optimized for large-scale production, making it commercially available for scientific research.
科学的研究の応用
5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. Additionally, this compound has been found to inhibit the growth of cancer cells by inhibiting the activity of the enzyme topoisomerase II.
特性
IUPAC Name |
5-bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-10-4-6-17(7-5-10)9-18-13-3-2-11(16)8-12(13)14(19)15(18)20/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVYHMCGGJPIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7595824.png)

![3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B7595840.png)
![2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B7595850.png)
![N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7595852.png)

![[3-(2-Aminoethyl)phenyl]methanol hydrochloride](/img/structure/B7595867.png)
![(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B7595869.png)
![2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)
![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
![2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7595888.png)
![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B7595904.png)

